Monomethylfumarate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

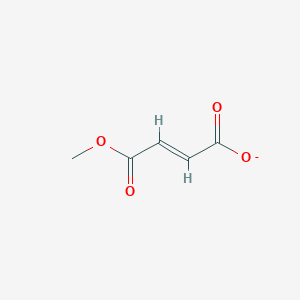

Structure

2D Structure

3D Structure

特性

分子式 |

C5H5O4- |

|---|---|

分子量 |

129.09 g/mol |

IUPAC名 |

(E)-4-methoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+ |

InChIキー |

NKHAVTQWNUWKEO-NSCUHMNNSA-M |

異性体SMILES |

COC(=O)/C=C/C(=O)[O-] |

正規SMILES |

COC(=O)C=CC(=O)[O-] |

同義語 |

(E)-2-methyl-2-butenedioic acid (Z)-2-methyl-2-butenedioic acid citraconic acid citraconic acid, (E)-isomer citraconic acid, ammonium salt citraconic acid, calcium salt citraconic acid, sodium salt mesaconic acid methylfumaric acid methylmaleic acid monomethylfumarate |

製品の起源 |

United States |

Foundational & Exploratory

Monomethyl Fumarate: A Technical Guide on the Core Mechanism of Action in Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monomethyl fumarate (MMF), the active metabolite of the oral multiple sclerosis (MS) therapy dimethyl fumarate (DMF), exerts a multifaceted effect on the central nervous system (CNS) to combat neuroinflammation. Its mechanism is not attributed to a single action but rather a constellation of effects that synergistically reduce oxidative stress, modulate aberrant immune responses, and provide neuroprotection. The two primary, well-established pillars of MMF's action are the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway and the agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2). This guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

Once ingested, DMF is rapidly and almost completely metabolized by esterases in the gastrointestinal tract and blood into MMF, which is considered the biologically active compound responsible for the therapeutic effects.[1][2] MMF readily crosses the blood-brain barrier, allowing it to act directly within the CNS.[3]

Activation of the Nrf2 Antioxidant Response Pathway

A principal mechanism of MMF is the potent activation of the Nrf2 pathway, a master regulator of cellular defense against oxidative stress.[2][4] Oxidative stress is a key contributor to the neuronal damage observed in neuroinflammatory diseases like MS.[2]

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. MMF, being an electrophile, directly interacts with Keap1 by covalently modifying a specific cysteine residue (Cys151) through S-alkylation.[5] This modification induces a conformational change in Keap1, preventing it from binding to Nrf2.

Consequently, newly synthesized Nrf2 is stabilized and translocates into the nucleus.[4] In the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of over 200 cytoprotective and antioxidant genes.[4] Key among these are:

-

NAD(P)H:quinone oxidoreductase-1 (NQO1): A critical enzyme in detoxification.[6]

-

Heme-oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant properties.[6]

-

Oxidative stress-induced growth inhibitor 1 (OSGIN1): Mediates cytoprotection in human astrocytes.[5]

This upregulation of the cellular antioxidant machinery enhances the capacity of CNS cells, including neurons and astrocytes, to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage and promoting cell survival.[2][5]

HCA2 (GPR109A) Receptor Agonism

MMF also functions as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein coupled receptor expressed on various immune cells, including microglia, neutrophils, and dendritic cells, as well as on gut epithelial cells.[7][8] The activation of HCA2 by MMF is linked to potent anti-inflammatory effects, particularly in microglia, the resident immune cells of the CNS.[9][10]

Upon binding of MMF to HCA2 on microglial cells, downstream signaling pathways are initiated that lead to:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, driving the expression of pro-inflammatory cytokines. HCA2 activation can suppress NF-κB activity, thereby reducing the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[9][10]

-

Modulation of Microglial Phenotype: HCA2 activation promotes a shift from a pro-inflammatory (M1-like) microglial phenotype to an anti-inflammatory and neuroprotective (M2-like) state.[10][11] This shift is crucial for resolving inflammation and fostering tissue repair within the CNS.

Broader Immunomodulatory Effects

Beyond the Nrf2 and HCA2 pathways, MMF orchestrates a broader modulation of the immune system that contributes to its efficacy in neuroinflammatory conditions.[2]

-

Shifts in T-Cell Populations: MMF influences the differentiation of T-helper (Th) cells, promoting a shift away from the pro-inflammatory Th1 and Th17 lineages and towards the anti-inflammatory Th2 lineage.[2] Th1 and Th17 cells are key drivers of the autoimmune attack in MS.

-

Impaired Dendritic Cell (DC) Function: MMF can impair the maturation of DCs and their ability to activate T-cells, a critical step in initiating an adaptive immune response.[4][12]

-

Reduced Immune Cell Infiltration: MMF has been shown to decrease the expression of vascular cell adhesion molecules.[12] This action impedes the adhesion and migration of inflammatory immune cells across the blood-brain barrier, limiting their access to the CNS and reducing immune-mediated damage.[2][12]

Quantitative Data on MMF/DMF Efficacy

The clinical efficacy of fumarates in treating relapsing forms of MS has been demonstrated in large-scale clinical trials. As MMF is the active metabolite of DMF, data from the pivotal DEFINE and CONFIRM studies are directly relevant.

Table 1: Clinical Efficacy of Dimethyl Fumarate (DMF) in Relapsing MS (DEFINE Trial, 2 Years)

| Metric | Placebo | DMF 240 mg BID | Relative Reduction vs. Placebo |

| Annualized Relapse Rate (ARR) | 0.36 | 0.17 | 53%[13] |

| Proportion of Patients Relapsing | 46% | 27% | 49%[12] |

| 12-Week Confirmed Disability Progression | 27% | 16% | 38%[13] |

Table 2: Biomarker Evidence of Nrf2 Pathway Activation (DEFINE & CONFIRM Studies)

| Biomarker Gene | Treatment Group | Result | Statistical Significance |

| NQO1 Transcription | DMF-treated patients | Statistically significant induction relative to baseline and placebo.[6] | p < 0.05 |

| HO-1 Transcription | DMF-treated patients | No statistically significant induction observed in this study.[6] | Not significant |

Note: The lack of statistical significance for HO-1 induction in the clinical setting does not preclude its involvement, as NQO1 induction occurred at lower concentrations in ex vivo studies, suggesting it may be a more sensitive biomarker for Nrf2 activation by DMF/MMF.[6]

Table 3: Effects of MMF/DMF in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Parameter | Effect of MMF/DMF Treatment | Cytokine Modulation | Reference |

| EAE Clinical Score | Significant reduction/attenuation of disease course. | N/A | [14] |

| Immune Cell Infiltration | Reduced infiltration of immune cells into the CNS. | N/A | [15] |

| Th17 Cell Frequency | Significant decrease in the CNS. | Reduced IL-17A expression. | [15] |

| Treg Cell Frequency | Significant increase in the CNS. | Increased IL-10 expression. | [15] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of MMF.

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is used to confirm Nrf2 pathway activation by demonstrating an increase in Nrf2 protein levels within the nucleus following MMF treatment.

1. Cell Culture and Treatment:

- Plate appropriate cells (e.g., human astrocytes, SH-SY5Y neuroblastoma cells) at a suitable density and allow them to adhere overnight.

- Treat cells with MMF at various concentrations (e.g., 10 µM, 25 µM, 50 µM) for different time points (e.g., 2, 4, 6, 8 hours). Include a vehicle-only control (e.g., DMSO).

2. Nuclear and Cytoplasmic Fractionation:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

- Scrape cells in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease and phosphatase inhibitors).

- Incubate on ice for 15 minutes to allow cells to swell.

- Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously for 10 seconds to lyse the cell membrane.

- Centrifuge at 3,000 x g for 10 minutes at 4°C. The resulting supernatant is the cytoplasmic fraction.

- Wash the remaining nuclear pellet with the lysis buffer.

- Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

- Incubate on ice for 30 minutes with intermittent vortexing.

- Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

3. Protein Quantification, SDS-PAGE, and Transfer:

- Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

- Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

- Separate proteins by size on a 10% SDS-polyacrylamide gel.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting and Detection:

- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

- Also, probe separate blots or strip and re-probe for loading controls: Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.

- Quantify band intensities using densitometry software and normalize Nrf2 levels to the respective loading control.

start [label="Plate & Treat Cells\nwith MMF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

fractionation [label="Nuclear/Cytoplasmic\nFractionation"];

quant [label="Protein Quantification\n(BCA Assay)"];

sds [label="SDS-PAGE"];

transfer [label="Transfer to PVDF Membrane"];

blocking [label="Blocking\n(5% Milk or BSA)"];

primary [label="Primary Antibody Incubation\n(Anti-Nrf2, Anti-Lamin B1)"];

secondary [label="Secondary Antibody\nIncubation (HRP)"];

detect [label="ECL Detection & Imaging"];

analysis [label="Densitometry Analysis"];

end [label="Confirm Nrf2 Nuclear\nTranslocation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> fractionation [label="1. Lyse cells"];

fractionation -> quant [label="2. Separate fractions"];

quant -> sds [label="3. Load equal protein"];

sds -> transfer [label="4. Separate by size"];

transfer -> blocking [label="5. Prepare for Ab"];

blocking -> primary [label="6. Bind target protein"];

primary -> secondary [label="7. Bind primary Ab"];

secondary -> detect [label="8. Generate signal"];

detect -> analysis [label="9. Quantify bands"];

analysis -> end;

}

Protocol: Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

This protocol is used to demonstrate the direct binding of the Nrf2 transcription factor to the ARE sequences of its target genes.[16][17]

1. Cell Cross-linking and Lysis:

- Treat cells (e.g., 1-2 x 10^7 cells per condition) with MMF or vehicle control.

- Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% directly to the culture media and incubating for 10-15 minutes at room temperature.

- Quench the reaction by adding glycine to a final concentration of 125 mM.

- Harvest cells, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer with protease inhibitors.

2. Chromatin Shearing:

- Sonicate the cell lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions must be empirically determined.

- Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.

3. Immunoprecipitation:

- Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour.

- Save a small aliquot of the pre-cleared chromatin as "Input" control.

- Incubate the remaining chromatin overnight at 4°C with an anti-Nrf2 antibody. Include a negative control using a non-specific IgG antibody.

- Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

- Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Cross-linking:

- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

- Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight.

- Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

- Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR). Design primers flanking the known ARE sites in the promoter regions of Nrf2 target genes (e.g., NQO1, HO-1).

- Calculate the fold enrichment of the target sequence in the Nrf2-IP sample relative to the IgG control, normalized to the input sample.

Protocol: Measurement of Cytokine Levels in CNS Tissue

This protocol describes a method for quantifying multiple inflammatory cytokines and chemokines from mouse brain tissue using a multiplex immunoassay, which is valuable for studies using the EAE model.[18][19]

1. Brain Tissue Homogenization:

- Perfuse EAE mice (treated with MMF or vehicle) transcardially with ice-cold PBS to remove blood from the brain.

- Harvest the brain and place it in a tube containing a lysis buffer (e.g., Bio-Plex Cell Lysis Buffer) with protease inhibitors.

- Homogenize the tissue thoroughly using a mechanical homogenizer.

- Centrifuge the homogenate at 4,500 x g for 20 minutes at 4°C to pellet cellular debris.

- Collect the supernatant and determine the total protein concentration.

2. Multiplex Bead-Based Immunoassay (e.g., Bio-Plex):

- Use a commercial multiplex cytokine panel (e.g., Bio-Plex Pro Mouse Cytokine 23-plex Panel).

- Prepare the assay plate according to the manufacturer's instructions, including standards, controls, and samples. Adjust sample protein concentration to be within the assay's dynamic range.

- Add the capture antibody-coupled magnetic beads to the wells, followed by the standards and samples (typically 50 µl).

- Incubate and wash the plate.

- Add the biotinylated detection antibody cocktail and incubate.

- Wash the plate and add streptavidin-phycoerythrin (SAPE).

- Wash the plate and resuspend the beads in assay buffer.

- Acquire data on a multiplex array reader (e.g., Bio-Plex 200 system).

3. Data Analysis:

- Use the system's software to generate a standard curve for each cytokine.

- Determine the concentration of each cytokine in the samples based on the standard curves.

- Normalize cytokine concentrations to the total protein concentration of the brain lysate to account for variations in sample preparation.

- Compare cytokine profiles between MMF-treated and vehicle-treated EAE mice.

Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most common animal model for MS, used to study disease pathogenesis and evaluate potential therapies like MMF.[14][20]

1. EAE Induction:

- Use susceptible mouse strains, such as C57BL/6J females (8-10 weeks old).

- Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

- Immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.

- Administer Pertussis toxin intraperitoneally on the day of immunization and again two days later. This toxin helps to permeabilize the blood-brain barrier.

2. Treatment Protocol:

- Begin treatment with MMF (or its pro-drug DMF) at a predetermined dose via oral gavage. Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs, e.g., on day 15 post-immunization).[21]

- Administer the treatment daily until the end of the experiment. The control group receives the vehicle (e.g., 0.5% methylcellulose).

3. Clinical Scoring and Monitoring:

- Monitor the mice daily for body weight and clinical signs of EAE.

- Score the clinical severity of the disease based on a standardized scale:

- 0: No clinical signs

- 1: Limp tail

- 2: Hind limb weakness or wobbly gait

- 3: Partial hind limb paralysis

- 4: Complete hind limb paralysis

- 5: Moribund state or death

- Plot the mean clinical scores over time for each treatment group to assess the effect of MMF on disease course.

4. Endpoint Analysis:

- At the end of the study, sacrifice the mice and harvest the brain and spinal cord for further analysis, such as histology (to assess inflammation and demyelination) and cytokine measurement as described in Protocol 3.3.

Conclusion

The mechanism of action of monomethyl fumarate in neuroinflammation is a compelling example of a multi-target therapeutic strategy. By simultaneously bolstering the endogenous antioxidant defenses of CNS cells through Nrf2 activation and suppressing inflammatory cascades via HCA2 agonism and broader immunomodulation, MMF addresses several key pathological features of diseases like multiple sclerosis. This dual approach of neuroprotection and anti-inflammation underscores its clinical efficacy. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate and build upon our understanding of fumarates in the treatment of neurodegenerative and neuroinflammatory disorders.

References

- 1. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia [mdpi.com]

- 2. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]

- 3. neurology.org [neurology.org]

- 4. What is Monomethyl fumarate used for? [synapse.patsnap.com]

- 5. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. minocyclinehcl.com [minocyclinehcl.com]

- 8. The niacin receptor HCAR2 modulates microglial response and limits disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of HCA2 regulates microglial responses to alleviate neurodegeneration in LPS-induced in vivo and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of HCA2 regulates microglial responses to alleviate neurodegeneration in LPS-induced in vivo and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 16. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytokine Measurement - Creative Biolabs [creative-biolabs.com]

- 20. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Monomethyl Fumarate: A Deep Dive into Nrf2 Pathway Activation for Therapeutic Advancement

For Immediate Release

This technical guide provides a comprehensive analysis of the role of monomethyl fumarate (MMF) in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Intended for researchers, scientists, and professionals in drug development, this document details the molecular mechanisms, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling and experimental workflows.

Executive Summary

Monomethyl fumarate (MMF), the primary active metabolite of the multiple sclerosis and psoriasis therapeutic dimethyl fumarate (DMF), is a potent activator of the Nrf2 pathway.[1][2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4][5] MMF's activation of Nrf2 signaling underscores its therapeutic effects, offering a promising avenue for the development of novel treatments for a range of diseases characterized by oxidative stress and inflammation.[1][6][7] This guide elucidates the core mechanisms of MMF-induced Nrf2 activation, supported by quantitative data from key experimental studies and detailed procedural outlines for replication and further investigation.

Mechanism of Action: MMF and the Keap1-Nrf2 Axis

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][8] MMF, an electrophilic compound, activates the Nrf2 pathway primarily through the covalent modification of Keap1.[6][9]

As an α,β-unsaturated carboxylic acid ester, MMF reacts with nucleophilic thiol groups on cysteine residues of Keap1 via a Michael addition reaction.[6][9] This S-alkylation of Keap1, particularly at reactive cysteine residues like Cys151, induces a conformational change in the Keap1 protein.[9][10] This alteration disrupts the Keap1-Nrf2 interaction, inhibiting the ubiquitination of Nrf2.[9] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1][4]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][11] This binding initiates the transcription of a broad spectrum of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), glutathione biosynthesis (e.g., glutamate-cysteine ligase catalytic and modifier subunits [GCLC and GCLM]), and anti-inflammatory responses.[11][12]

Interestingly, while both MMF and its parent compound DMF activate Nrf2, they exhibit different cellular effects. DMF is a more potent Nrf2 activator in vitro but is also associated with dose-dependent depletion of cellular glutathione (GSH) and decreased cell viability.[6][12] In contrast, MMF demonstrates a lower reactivity towards GSH, activating the Nrf2 pathway without significantly impacting GSH levels or cell viability, suggesting a potentially more favorable safety profile.[6]

Quantitative Data on MMF-Mediated Nrf2 Activation

The following tables summarize key quantitative findings from various studies investigating the effects of MMF on the Nrf2 pathway.

Table 1: MMF-Induced Upregulation of Nrf2 Target Gene Expression (mRNA)

| Cell Line | Treatment | Target Gene | Fold Induction | Time Point | Reference |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Hmox1 | ~2-fold | 4 hours | [12][13] |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Nqo1 | ~1.5-fold | 4 hours | [12][13] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Various | NQO1 | Dose-dependent increase | Not Specified | [14] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Various | HO1 | Dose-dependent increase | Not Specified | [14] |

Table 2: MMF-Induced Upregulation of Nrf2 Target Protein Expression

| Cell Line/Tissue | Treatment | Target Protein | Fold Induction | Time Point | Reference |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Nrf2 | Significant Increase | 4-24 hours | [12] |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Gclm | Significant Increase | 4-24 hours | [12] |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Gclc | Significant Increase | 4-24 hours | [12] |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Nqo1 | Significant Increase | 4-24 hours | [12] |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Hmox1 | Significant Increase | 4-24 hours | [12] |

| N27 Rat Dopaminergic Cells | 20 µM MMF | Gsr | Significant Increase | 4-24 hours | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Western Blot for Nrf2 and Target Protein Expression

This protocol is a standard method to quantify changes in protein levels.

-

Cell Culture and Treatment: Plate cells (e.g., N27, HepG2) at a suitable density and allow them to adhere. Treat cells with MMF at desired concentrations and for various time points. A vehicle control (e.g., DMSO) should be run in parallel.[15]

-

Protein Extraction:

-

For total protein lysates, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]

-

For nuclear and cytoplasmic fractionation, use a commercial nuclear extraction kit according to the manufacturer's instructions.[15][18]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[15]

-

SDS-PAGE and Western Blotting:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or other target proteins overnight at 4°C. Use antibodies against β-actin or Lamin B as loading controls for total/cytoplasmic and nuclear fractions, respectively.[16][18]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection and Analysis:

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.[19]

-

Cell Culture and Transfection:

-

Use a cell line stably or transiently transfected with a luciferase reporter construct containing multiple copies of the ARE consensus sequence upstream of the luciferase gene (e.g., HEK-293 NRF2/ARE luciferase reporter cell line).[4][20]

-

Seed cells into a 96-well white, clear-bottom plate one day prior to the experiment.[4]

-

-

Compound Treatment: Treat the cells with various concentrations of MMF or a vehicle control. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control. Incubate for a predetermined time (e.g., 6-24 hours).[4]

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.[4]

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. The light output is directly proportional to the level of Nrf2-driven transcription.[4][19]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability to account for potential cytotoxicity. Calculate the fold induction relative to the vehicle control.[4]

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This technique is used to quantify changes in mRNA levels of Nrf2 target genes.

-

Cell Culture and Treatment: Culture and treat cells with MMF as described for the Western blot protocol.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a thermal cycler with specific primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in mRNA levels compared to the vehicle-treated control.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the MMF-induced Nrf2 signaling pathway and the general workflows for the key experimental protocols.

Caption: MMF-induced Nrf2 signaling pathway.

Caption: General workflow for Western blot analysis.

Caption: Workflow for ARE-luciferase reporter assay.

Conclusion and Future Directions

Monomethyl fumarate is a well-established activator of the Nrf2 signaling pathway, exerting its effects through the covalent modification of Keap1. This mechanism leads to the stabilization and nuclear translocation of Nrf2, culminating in the transcriptional activation of a suite of cytoprotective genes. The ability of MMF to induce this protective pathway without causing significant glutathione depletion highlights its therapeutic potential.

For researchers and drug development professionals, a thorough understanding of the nuances of MMF-mediated Nrf2 activation is paramount. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for further investigation into the therapeutic applications of MMF and other Nrf2-activating compounds. Future research should focus on elucidating the full spectrum of MMF's targets, its long-term effects on the Nrf2 pathway, and its potential in treating a wider array of oxidative stress-related pathologies.

References

- 1. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumarates improve psoriasis and multiple sclerosis by inducing type II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Nrf2 protein expression by western blot and subcellular localization by Immunofluorescence [bio-protocol.org]

- 18. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. bpsbioscience.com [bpsbioscience.com]

Monomethyl Fumarate: A Deep Dive into the Active Metabolite of Dimethyl Fumarate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis (MS) and psoriasis. Following oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl fumarate (MMF).[1][2] In fact, DMF is often not detectable in the plasma, and the therapeutic efficacy is attributed to MMF.[2][3] This technical guide provides an in-depth overview of MMF, focusing on its pharmacokinetics, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic effects.

Pharmacokinetics of Monomethyl Fumarate

The pharmacokinetic profile of MMF has been well-characterized, particularly in bioequivalence studies comparing DMF and MMF formulations. Following oral administration of DMF, MMF is readily absorbed, with peak plasma concentrations (Cmax) reached in approximately 2 to 2.5 hours (Tmax).[3] The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is dose-proportional.[3] The apparent half-life of MMF is approximately 30 minutes.[4]

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) after Oral Administration of Dimethyl Fumarate (DMF) or MMF in Healthy Subjects

| Parameter | Value | Reference |

| Tmax (median) | 2 - 2.5 hours | [3] |

| Cmax (mean, after 240 mg DMF with food) | 1.87 mg/L | [3] |

| AUC (mean, after 240 mg DMF with food) | 8.2 mg•h/L | [3] |

| Half-life (approximate) | 30 minutes | [4] |

| Protein Binding | 27-45% | [4] |

| Volume of Distribution (apparent) | 53 - 73 L | [4] |

Note: A high-fat, high-calorie meal can delay the Tmax and decrease the Cmax of MMF but does not significantly affect the overall exposure (AUC).[3][4]

Biotransformation and Metabolism

The conversion of DMF to MMF is a critical step in its mechanism of action. This hydrolysis is a rapid and efficient process mediated by ubiquitous esterases.[1][2] MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP450) system.[4] The major metabolites are fumaric acid, citric acid, and glucose.[4] The primary route of elimination is through exhalation of carbon dioxide (CO2), accounting for approximately 60% of the dose.[4]

Mechanisms of Action

The therapeutic effects of MMF are primarily attributed to its interaction with two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCA2).

Nrf2 Pathway Activation

MMF is a potent activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[5][6] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to covalently modify specific cysteine residues on Keap1.[7] This modification leads to a conformational change in Keap1, resulting in the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[7]

HCA2 Receptor Activation

MMF is also an agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils and macrophages, as well as on keratinocytes.[6][8] Activation of HCA2 by MMF is believed to contribute to the anti-inflammatory effects of the drug.[8] For instance, HCA2 activation on neutrophils has been shown to reduce their adhesion to endothelial cells and their migration, thereby limiting their infiltration into the central nervous system in models of MS.[8] This signaling is also implicated in the common side effect of flushing associated with fumarate therapy.[9]

Experimental Protocols

The understanding of MMF's pharmacology is built upon a foundation of in vitro and in vivo experimental studies. Below are representative protocols for key assays.

In Vitro Nrf2 Activation Assay

Objective: To determine the ability of MMF to activate the Nrf2 pathway in a cellular model.

Methodology:

-

Cell Culture: Human astrocytes or other relevant cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of MMF (e.g., 20 µM) or a vehicle control for different time points (e.g., 4, 8, 12, 24 hours).

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells. The expression levels of Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), are quantified using qRT-PCR.

-

Protein Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Western blotting is performed to assess the protein levels of Nrf2 and its target gene products.

-

Data Analysis: Changes in gene and protein expression in MMF-treated cells are compared to vehicle-treated controls.

Animal Models of Multiple Sclerosis

Objective: To evaluate the in vivo efficacy of DMF/MMF in animal models that mimic aspects of MS pathology.

1. Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Induction: EAE is induced in mice (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, in complete Freund's adjuvant, followed by injections of pertussis toxin.

-

Treatment: Animals are orally administered DMF or MMF daily, starting either before disease onset (prophylactic) or after the appearance of clinical signs (therapeutic).

-

Assessment: Clinical scores are recorded daily to assess disease severity. At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination. Immune cell populations in the periphery and central nervous system can be analyzed by flow cytometry.[10]

2. Cuprizone-Induced Demyelination Model:

-

Induction: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum. This model focuses on demyelination and remyelination processes independent of a primary immune-mediated attack.[10]

-

Treatment: DMF or MMF is administered orally throughout the cuprizone feeding period.

-

Assessment: Brain tissue is analyzed for the extent of demyelination (e.g., using Luxol fast blue staining) and for markers of oligodendrocyte progenitor cells and mature oligodendrocytes to assess remyelination.[10]

Quantitative Data from Key Experiments

Table 2: In Vitro Upregulation of Nrf2 Target Genes by MMF

| Gene | Cell Type | MMF Concentration | Time Point | Fold Change vs. Control | Reference |

| Hmox1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | Significant Upregulation | |

| Nqo1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | Significant Upregulation |

Table 3: Efficacy of Dimethyl Fumarate in a Phase 3 Clinical Trial (DEFINE study) in Relapsing-Remitting MS

| Outcome | Placebo | DMF 240 mg BID | Relative Reduction vs. Placebo | Reference |

| Annualized Relapse Rate | 0.36 | 0.17 | 53% | [3] |

| Proportion of Patients with Relapse at 2 years | 46% | 27% | 49% | [3] |

| Disability Progression at 2 years | 27% | 16% | 38% | [3] |

Conclusion

Monomethyl fumarate is the key active metabolite responsible for the therapeutic effects of dimethyl fumarate. Its multifaceted mechanism of action, centered on the activation of the Nrf2 pathway and modulation of the HCA2 receptor, provides a strong rationale for its efficacy in immune-mediated diseases like multiple sclerosis. The data from pharmacokinetic, in vitro, and in vivo studies, as summarized in this guide, offer a comprehensive understanding of MMF's pharmacology. Continued research into the intricate signaling pathways modulated by MMF will undoubtedly pave the way for the development of more targeted and effective therapies for a range of inflammatory and neurodegenerative conditions.

References

- 1. Pharmacokinetics of oral fumarates in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of dimethyl fumarate in two animal models of MS [ediss.uni-goettingen.de]

Preclinical Profile of Monomethylfumarate in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylfumarate (MMF) is the active metabolite of the oral immunomodulatory drug Dimethyl Fumarate (DMF), which is approved for the treatment of multiple sclerosis (MS) and psoriasis. Upon oral administration, DMF is rapidly hydrolyzed by esterases to MMF, which is believed to mediate the therapeutic effects. This technical guide provides an in-depth overview of the preclinical studies of MMF in various autoimmune diseases, focusing on its mechanisms of action, efficacy in established animal models, and the experimental protocols used for its evaluation. While many in vivo studies are conducted using the prodrug DMF, this guide will focus on the actions of its active metabolite, MMF, and will clearly distinguish when data pertains to the administration of DMF.

Mechanism of Action

This compound exerts its immunomodulatory and cytoprotective effects through two primary signaling pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCAR2) pathway.

Nrf2 Signaling Pathway

MMF is an activator of the Nrf2 transcription factor, a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, can cause S-alkylation of Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This pathway is crucial for the antioxidant and anti-inflammatory effects of MMF.[1][2]

HCAR2 Signaling Pathway

MMF is a potent agonist of the G-protein coupled receptor HCAR2 (also known as GPR109A).[3] HCAR2 is expressed on various immune cells, including neutrophils, monocytes, and microglia.[3][4] Activation of HCAR2 by MMF can lead to diverse downstream effects depending on the cell type. In microglia, HCAR2 activation has been shown to mediate anti-inflammatory effects by activating the AMPK-Sirt1 axis, which in turn inhibits the pro-inflammatory NF-κB pathway.[4] In other cells, such as keratinocytes and Langerhans cells, HCAR2 activation can lead to the production of prostaglandins, which is associated with the flushing side effect observed in patients.[3]

Preclinical Efficacy in Autoimmune Disease Models

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

The EAE model is the most commonly used animal model for multiple sclerosis. Studies have consistently shown that oral administration of DMF, the prodrug of MMF, significantly ameliorates the clinical course of EAE.

| Parameter | Treatment Group (DMF) | Control Group (Vehicle) | Outcome | Citation(s) |

| Maximum Clinical Score | 1.1 ± 1.2 (7.5 mg/kg) | 3.3 ± 1.2 | Significant reduction in disease severity. | [5] |

| Cumulative Disease Score | 8.4 (7.5 mg/kg) | 20.1 | Significant reduction in overall disease burden. | [5] |

| Disease Incidence | 62.5% (7.5 mg/kg) | 100% | Reduced the percentage of animals developing EAE. | [5] |

| Immune Cell Infiltration | Reduced CD4+, CD8+, Macrophages, Neutrophils | High Infiltration | DMF treatment (30 mg/kg, twice daily) reduced the infiltration of various immune cells into the spinal cord in an HCA2-dependent manner. | |

| Demyelination | Reduced Area of Demyelination | Extensive Demyelination | DMF treatment (30 mg/kg, twice daily) significantly decreased the area of demyelination in the spinal cords of wild-type mice, an effect absent in HCA2 knockout mice. |

Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

The CIA model in rats is a widely used preclinical model for rheumatoid arthritis. Studies using this model have demonstrated the anti-inflammatory and disease-modifying effects of MMF and its prodrug, DMF.

| Parameter | Treatment Group | Control Group (Arthritic) | Outcome | Citation(s) |

| Vocalizations (Pain Behavior) | Dose-dependent reduction (MMF 0.5-10 mg/kg, i.p.) | High Vocalization | Systemic MMF significantly inhibited pain-related vocalizations in a rat arthritis model, with the maximum effect observed at 10 mg/kg. | [6] |

| Hindlimb Withdrawal Thresholds | Increased Threshold (MMF 10 mg/kg, i.p.) | Low Threshold | MMF significantly increased the mechanical withdrawal threshold, indicating a reduction in mechanical hypersensitivity. | [6] |

| Arthritis Score & Paw Swelling | Significantly reduced (DMF) | High Score & Swelling | DMF treatment significantly reduced clinical signs of arthritis. | [7][8] |

| Plasma TNF-α Levels (pg/ml/mg protein) | 129.9 ± 50.29 (Saline Control) | 402.8 ± 40.80 | In a related adjuvant-induced arthritis model, DMF treatment significantly decreased elevated serum TNF-α levels. | [9] |

| Plasma IL-6 Levels (pg/ml/mg protein) | 48.7 ± 3.21 (Saline Control) | 133.1 ± 5.09 | In the same adjuvant-induced arthritis model, DMF treatment led to a significant reduction in plasma IL-6 levels. | [9] |

| Plasma IL-17 Levels | Significantly lower (DMF) | Elevated | DMF treatment reduced the plasma levels of the pro-inflammatory cytokine IL-17. | [7] |

| Plasma IL-10 Levels | Higher (DMF) | Lower | DMF treatment increased the levels of the anti-inflammatory cytokine IL-10. | [7] |

Psoriasis (In Vitro Keratinocyte Models)

Psoriasis is characterized by hyperproliferation and abnormal differentiation of keratinocytes, along with inflammation. In vitro studies using human keratinocytes have elucidated the direct effects of MMF on these key pathological features.

| Parameter | MMF Concentration | Outcome | Citation(s) |

| Keratinocyte Proliferation ([3H]thymidine incorporation) | 300 µM - 1 mM | Dose-dependent inhibition of keratinocyte proliferation, with a greater than 50% reduction in DNA synthesis at 1 mM. | [10] |

| Keratin 10 (K10) Protein Expression (Early Differentiation Marker) | 500 µM | Significant increase in K10 protein expression, with the maximum effect observed at 500 µM, indicating promotion of early keratinocyte differentiation. | [10] |

| Transglutaminase Activity (Late Differentiation Marker) | 500 µM - 1 mM | Significant increase in transglutaminase activity, indicating promotion of terminal keratinocyte differentiation. | [10] |

| Pro-inflammatory Cytokine mRNA Expression (TPA-induced) | 1 mM | Significant inhibition of TNF-α, IL-6, and IL-1α mRNA expression in stimulated keratinocytes. | [10] |

| TNF-α Protein Secretion (TPA-induced) | 1 mM | Significant reduction in the secretion of TNF-α protein from stimulated keratinocytes. | [10] |

| Cytokine Secretion from PBMCs (100 µM MMF) | 100 µM | Induced secretion of TNF-α, IL-10, and IL-1RA in peripheral blood mononuclear cells from both psoriatic patients and healthy volunteers. | [11] |

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice, a commonly used model for relapsing-remitting multiple sclerosis.

Detailed Methodology:

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Immunization (Day 0):

-

Mice are immunized subcutaneously with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

On the same day, mice receive an intraperitoneal injection of 100-200 ng of Pertussis Toxin (PTX).

-

-

Booster (Day 2):

-

A second intraperitoneal injection of PTX (100-200 ng) is administered.

-

-

Treatment:

-

Treatment with MMF, DMF, or vehicle is typically initiated a few days post-immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen) and administered daily via oral gavage.

-

-

Clinical Assessment:

-

Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. The scoring is based on a 0-5 scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

Induction of Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the induction of CIA in Lewis or Wistar rats, a robust model for studying rheumatoid arthritis.

Detailed Methodology:

-

Animals: Male or female Lewis or Wistar rats, 6-8 weeks old.

-

Primary Immunization (Day 0):

-

Rats are injected intradermally at the base of the tail with 100-200 µL of an emulsion of bovine or chicken type II collagen (1-2 mg/mL) in Complete Freund's Adjuvant (CFA).

-

-

Booster Immunization (Day 7):

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.

-

-

Treatment:

-

Treatment with MMF, DMF, or a control vehicle typically begins after the booster immunization or upon the first signs of arthritis and is administered daily.

-

-

Arthritis Assessment:

-

Starting from day 10, rats are examined daily or every other day for signs of arthritis.

-

Clinical Scoring: Each paw is scored on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per rat is 16.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

Keratinocyte Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Detailed Methodology:

-

Cell Culture:

-

Primary human or mouse keratinocytes are seeded in 96-well plates and cultured until they reach a desired confluency (e.g., 50-70%).

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of MMF or a vehicle control. Cells are incubated for a specified period (e.g., 24 hours).

-

-

[3H]Thymidine Labeling:

-

During the last few hours of incubation (e.g., 4-6 hours), [3H]thymidine (a radioactive nucleoside) is added to each well. Proliferating cells will incorporate the [3H]thymidine into their newly synthesized DNA.

-

-

Cell Harvesting and Scintillation Counting:

-

Cells are harvested onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.

-

The filter mat is dried, and a scintillant is added. The amount of radioactivity on the filter, which corresponds to the amount of incorporated [3H]thymidine, is measured using a scintillation counter.

-

The results are expressed as counts per minute (CPM) or as a percentage of the control.

-

Conclusion

Preclinical studies have robustly demonstrated the therapeutic potential of this compound in models of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Its dual mechanism of action, involving the activation of the cytoprotective Nrf2 pathway and the modulation of immune responses through the HCAR2 receptor, provides a strong rationale for its clinical efficacy. The quantitative data from in vivo and in vitro studies, as detailed in this guide, highlight MMF's ability to reduce inflammation, mitigate disease severity, and directly target key pathological processes in these conditions. The provided experimental protocols offer a framework for the continued investigation and development of fumarate-based therapies for autoimmune disorders. While much of the in vivo data has been generated using the prodrug DMF, the consistent and significant effects observed are largely attributable to its active metabolite, MMF. Further preclinical research focusing directly on MMF will continue to refine our understanding of its therapeutic profile.

References

- 1. JCI - Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]

- 4. Frontiers | Glatiramer Acetate, Dimethyl Fumarate, and Monomethyl Fumarate Upregulate the Expression of CCR10 on the Surface of Natural Killer Cells and Enhance Their Chemotaxis and Cytotoxicity [frontiersin.org]

- 5. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monomethyl fumarate (MMF) inhibits pain behaviors and amygdala activity in a rat arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl Fumarate Ameliorates Collagen-Induced Arthritis in Lewis Rats by Modulation of Th17/Treg Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl Fumarate Suppresses Collagen-Induced Arthritis by Regulating Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rheumres.org [rheumres.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Monomethylfumarate: A Comprehensive Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylfumarate (MMF) is the active metabolite of the multiple sclerosis therapeutic, dimethyl fumarate. Its efficacy is intrinsically linked to its chemical characteristics and solubility, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the core chemical properties and solubility of MMF, complete with detailed experimental protocols and visualizations of its key signaling pathways.

Chemical Properties of this compound

This compound, systematically named (2E)-4-methoxy-4-oxobut-2-enoic acid, is a monoester of fumaric acid. A summary of its key chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | [1][2] |

| Molecular Weight | 130.10 g/mol | [3] |

| Melting Point | 144-145 °C | [4][5][6] |

| Boiling Point | 250.0 ± 23.0 °C (Predicted) | [7] |

| logP | -0.24 to 0.4 | [3][8] |

| pKa | 3.40 ± 0.10 (Predicted) | [7] |

Solubility Profile

The solubility of MMF in various solvents is a critical factor for its formulation and delivery. MMF exhibits solubility in both aqueous and organic media.

| Solvent | Solubility | Reference |

| Ethanol | ~0.5 mg/mL | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1][2] |

| Dimethylformamide (DMF) | ~10 mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [1][2] |

| Water | 20 mg/mL | [9] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound in an aqueous buffer using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC grade water and acetonitrile

-

0.1% Formic acid in water and acetonitrile (for mobile phase)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (approximately 5-10 mg) to a 2 mL glass vial.

-

Add 1 mL of PBS (pH 7.4) to the vial.

-

Securely cap the vial and place it on an orbital shaker.

-

Shake the vial at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microparticles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Inject the diluted sample and the standard solutions onto the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

Column Temperature: 30 °C

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted supernatant from the calibration curve.

-

Calculate the aqueous solubility by multiplying the determined concentration by the dilution factor.

-

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

-

This compound

-

Deionized water (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Solution Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration:

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution gently.

-

Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration until the pH has passed the expected equivalence point and has stabilized at a high value.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Determination of logP (HPLC-Based Method)

This protocol outlines a method for determining the octanol-water partition coefficient (logP) of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound

-

A series of reference compounds with known logP values that bracket the expected logP of MMF.

-

HPLC grade methanol and water

-

n-Octanol

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Mobile Phases and Standards:

-

Prepare a series of mobile phases with varying methanol-water compositions (e.g., 40:60, 50:50, 60:40, 70:30 v/v).

-

Saturate the water used for the mobile phase with n-octanol and the methanol with water.

-

Prepare stock solutions of this compound and the reference compounds in methanol.

-

-

Chromatographic Analysis:

-

For each mobile phase composition, inject the solutions of this compound and the reference compounds.

-

Determine the retention time (t_R) for each compound.

-

Measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

-

-

Data Analysis:

-

For each compound and each mobile phase composition, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

-

For each compound, plot log k' against the percentage of methanol in the mobile phase.

-

Extrapolate the linear regression to 100% water (0% methanol) to determine the log k'_w for each compound.

-

Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log k'_w values.

-

Determine the logP of this compound by interpolating its log k'_w value on the calibration curve.

-

Signaling Pathways

This compound exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCA2) pathway.

Nrf2 Signaling Pathway

MMF is an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[10][11][12][13][14][15][16][17][18] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] MMF, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[13] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[10][13]

Caption: this compound (MMF) activates the Nrf2 signaling pathway.

HCA2 Signaling Pathway

MMF is an agonist of the G protein-coupled receptor HCA2 (also known as GPR109A).[2][6][19] Activation of HCA2 by MMF leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various immune cells. In some cells, HCA2 activation by MMF can also lead to the activation of the AMPK-Sirt1 axis, which in turn inhibits the pro-inflammatory NF-κB pathway.

Caption: this compound (MMF) signaling through the HCA2 receptor.

Conclusion

This technical guide provides a detailed overview of the chemical properties and solubility of this compound, supported by comprehensive experimental protocols and visualizations of its primary signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. A thorough understanding of these fundamental characteristics is essential for the continued development and optimization of MMF-based therapies.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. ijcrt.org [ijcrt.org]

- 16. agilent.com [agilent.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajpaonline.com [ajpaonline.com]

- 19. STABILITY INDICATING RP-HPLC ASSAY METHOD FOR ESTIMATION OF DIMETHYL FUMARATE IN BULK AND CAPSULES | Semantic Scholar [semanticscholar.org]

In Vitro Effects of Monomethylfumarate on Glial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylfumarate (MMF), the primary active metabolite of dimethyl fumarate (DMF), is a key therapeutic agent in the treatment of relapsing-remitting multiple sclerosis (RRMS). Its mechanism of action within the central nervous system (CNS) is multifaceted, with significant immunomodulatory and neuroprotective effects attributed to its interaction with glial cells. This technical guide provides an in-depth overview of the in vitro effects of MMF on microglia, astrocytes, and oligodendrocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved. The information presented is intended to support further research and drug development efforts in the field of neuroinflammation and neurodegeneration.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (MMF) on various glial cell types as reported in in vitro studies.

Table 1: Effects of MMF on Glial Cell Viability, Proliferation, and Cytotoxicity

| Cell Type | MMF Concentration | Treatment Duration | Experimental Condition | Observed Effect | Reference |

| Primary Rat Glial Co-culture (Astrocytes with 5% or 30% Microglia) | 0.1, 0.5, and 2 µg/mL | 24 h | "Physiological" (5% microglia) and "Pathological" (30% microglia) | No significant changes in glial cell viability. | [1][2] |

| Primary Human Astrocytes | Not specified | Not specified | Oxidative stress induced by H₂O₂ | Dose-dependent protection from H₂O₂-induced cell death, with almost complete survival at the highest concentrations. | [3] |

| Primary Murine Motoneuron Cultures | 1 µg/mL | Not specified | Oxidative stress induced by H₂O₂ | Significant reduction of caspase-3 positive neurons. | [3] |

| Oli-neu cells (Oligodendrocyte lineage) | Not specified | Not specified | Not specified | Slowdown of cell proliferation. | [4] |

Table 2: Anti-inflammatory and Antioxidant Effects of MMF on Glial Cells

| Cell Type | MMF Concentration | Treatment Duration | Experimental Condition | Observed Effect | Reference |

| Primary Murine and Human Astrocytes | Not specified | 24 h | IL-1β stimulation | No significant effect on the secretion of IL-6, CXCL10, and CCL2. | [5][6] |

| Primary Murine and Human Astrocytes | Not specified | 24 h | IL-1β and IFN-γ activation | Prevented intracellular reactive oxygen species (ROS) production. | [5] |

| Primary Rat Microglia | Not specified | Not specified | Not specified | Shifts microglia to an anti-inflammatory phenotype. | [7] |

| BV2 microglial cell line | 1-30 µM | Not specified | LPS (600 ng/ml) activation | Reduced nitric oxide (NO) production. | [8] |

| Primary hippocampal neurons and BV2 microglial cell line | 1-30 µM | Not specified | Not specified | Did not induce Nrf2 activation. | [8] |

| Oli-neu cells (Oligodendrocyte lineage) | Not specified | Not specified | LPS-mediated inflammatory stimulus | Antioxidant effect and modification of lipid content. | [4] |

Table 3: Effects of MMF on Glial Cell Phenotype and Gene Expression

| Cell Type | MMF Concentration | Treatment Duration | Experimental Condition | Observed Effect | Reference |

| Primary Rat Glial Co-culture (Astrocytes with 5% or 30% Microglia) | 0.1, 0.5, and 2 µg/mL | 24 h | "Physiological" and "Pathological" | No effects on microglial phenotypes. | [1][2] |

| Activated Microglia | Not specified | Not specified | Not specified | Changes molecular and functional phenotype from pro-inflammatory to neuroprotective via HCAR2 activation. | [1] |

| Human and Murine Astrocytes | Not specified | Not specified | IL-1β activation | Reduced expression of miR-146a and miR-155. | [5] |

| Oli-neu cells (Oligodendrocyte lineage) | Not specified | 72 h and 120 h | Not specified | Significant increase in cell processes branching, favoring differentiation. | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Glial Cell Viability Assay (MTT Assay)

-

Cell Culture: Primary rat glial co-cultures of astrocytes containing 5% (M5, "physiological") or 30% (M30, "pathological") microglia are seeded in appropriate culture plates.[1][2]

-

Treatment: Cells are treated with different concentrations of MMF (e.g., 0.1, 0.5, and 2 µg/mL) or vehicle control for a specified duration (e.g., 24 hours).[1][2]

-

MTT Incubation: After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).

-

Quantification: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Cytokine and Chemokine Secretion Analysis (ELISA)

-

Cell Culture and Treatment: Primary astrocyte cultures (murine or human) are pretreated with MMF or vehicle, followed by stimulation with an inflammatory agent like IL-1β for 24 hours.[5]

-

Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

-

ELISA Procedure: The concentrations of specific cytokines and chemokines (e.g., IL-6, CXCL10, CCL2) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The results are typically normalized to the total protein content of the corresponding cell lysates.

Reactive Oxygen Species (ROS) Production Assay

-

Cell Culture and Treatment: Primary astrocytes are cultured and treated with MMF or vehicle, followed by activation with pro-inflammatory stimuli such as IL-1β and IFN-γ.[5]

-

Probe Loading: Cells are loaded with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA).

-

Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured over time or at a specific time point (e.g., 24 hours) using a fluorescence plate reader or microscope.[5]

-

Data Analysis: ROS production is quantified and compared between different treatment groups.

Oligodendrocyte Differentiation Assay

-

Cell Culture: Neural progenitor cells (NPCs) or oligodendrocyte precursor cells (OPCs) are cultured in differentiation-promoting media.[5] Oli-neu cells, an oligodendrocyte lineage cell line, can also be used.[4]

-

Treatment: The cells are treated with MMF or vehicle control.

-

Immunocytochemistry: After a set period of differentiation (e.g., several days), the cells are fixed and immunostained for markers of immature and mature oligodendrocytes, such as O4, NG2, and myelin basic protein (MBP).[5]

-

Quantification and Morphological Analysis: The number of cells expressing specific oligodendrocyte markers is counted. Morphological changes, such as the branching of cell processes, are also analyzed to assess the stage of differentiation.[4]

Signaling Pathways and Visualizations

MMF exerts its effects on glial cells through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Nrf2-Antioxidant Response Pathway

MMF is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[3][9][10]

Caption: MMF activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 translocation and antioxidant gene expression.

HCAR2-Mediated Anti-inflammatory Signaling in Microglia

The hydroxycarboxylic acid receptor 2 (HCAR2) is a G-protein coupled receptor that, when activated by MMF, initiates an anti-inflammatory cascade in microglia.[1]

Caption: MMF activation of the HCAR2 receptor in microglia leads to reduced inflammation and a neuroprotective phenotype.

Experimental Workflow for Assessing MMF Effects on Glial Cells

The following diagram outlines a typical experimental workflow for investigating the in vitro effects of MMF.

Caption: A generalized workflow for studying the in vitro effects of MMF on glial cells.

Conclusion